(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring fused with a benzylidene group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between an appropriate aldehyde and a thioxothiazolidinone derivative in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thioxothiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxothiazolidinone derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It is studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It is being evaluated as a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are explored for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
Uniqueness
(Z)-ethyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate stands out due to its ethyl ester moiety, which can influence its solubility, bioavailability, and reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-2-20-14(18)9-6-10-17-15(19)13(22-16(17)21)11-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUAYRNNNXEMF-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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